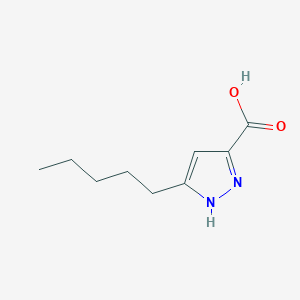

5-pentyl-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pentyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-3-4-5-7-6-8(9(12)13)11-10-7/h6H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDMNUKZNCXRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522563 | |

| Record name | 5-Pentyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89967-38-4 | |

| Record name | 5-Pentyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pentyl 1h Pyrazole 3 Carboxylic Acid and Its Analogs

Established Synthetic Pathways to Pyrazole (B372694) Carboxylic Acids

Traditional methods for pyrazole synthesis have been refined over more than a century and remain fundamental in organic chemistry. These pathways typically involve the construction of the pyrazole ring from acyclic precursors.

The most common and classic method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a method first reported by Knorr in 1883. nih.govmdpi.combeilstein-journals.orgnih.gov This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.govmdpi.com For the synthesis of 5-pentyl-1H-pyrazole-3-carboxylic acid, a suitable 1,3-dicarbonyl precursor would be a derivative of 2,4-dioxononanoic acid, which contains the required pentyl group at the appropriate position.

The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com A key challenge in this synthesis, particularly with substituted hydrazines, is controlling the regioselectivity, as the reaction can potentially yield two different regioisomers. nih.govmdpi.commdpi.com Reaction conditions, such as the solvent and the presence of a catalyst, can influence the outcome. For instance, using dipolar aprotic solvents can lead to better results than polar protic solvents like ethanol. nih.gov

| Precursor 1 | Precursor 2 | Key Features | Potential Outcome |

| Hydrazine or substituted hydrazine | 1,3-Dicarbonyl compound (e.g., β-diketone, β-ketoester) | Foundational, widely used method. nih.govmdpi.com | Polysubstituted pyrazoles. mdpi.com |

| Hydrazine hydrate (B1144303) | Ethyl 2,4-dioxononanoate | Specific precursors for the target molecule. | This compound ester. |

| Arylhydrazine hydrochloride | 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Acidic medium, high regioselectivity. mdpi.com | 1-Aryl-3-aryl-5-trifluoromethylpyrazoles. |

The versatility of this method is enhanced by the in situ generation of the 1,3-dicarbonyl compounds from precursors like enolates and carboxylic acid chlorides, which can then react in a one-pot fashion with hydrazines. beilstein-journals.orgnih.gov

[3+2] Cycloaddition reactions represent another established route to the pyrazole nucleus. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. A common example is the cycloaddition of diazo compounds (serving as the 1,3-dipole) with alkynes or alkenes. nih.govorganic-chemistry.org

Specifically, the reaction of a diazoalkane with an alkyne bearing a carboxylate group can lead directly to the formation of a pyrazole-3-carboxylic acid derivative. For instance, the reaction of diazomethane with an appropriately substituted propiolate ester can form the pyrazole ring. rsc.org Sydnones and nitrilimines can also be used as 1,3-dipoles in these cycloaddition reactions. nih.gov The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can often proceed simply by heating, sometimes under solvent-free conditions, affording the products in high yields without extensive purification. rsc.org

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Key Features |

| Diazo compounds (e.g., ethyl diazoacetate) | Alkynes or Alkenes | Zinc triflate, heat. nih.govrsc.org | Access to variously substituted pyrazoles. |

| Nitrilimines | Vinyl derivatives | In situ generation. nih.gov | Simple protocol with economical reagents. nih.gov |

| Sydnones | α,β-Unsaturated ketones | Dry xylene, heat. nih.gov | Synthesis of trisubstituted pyrazoles. nih.gov |

Modern and Efficient Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for pyrazole synthesis. These strategies often offer improvements in terms of yield, selectivity, and environmental impact.

Transition-metal catalysis has become a powerful tool for constructing and functionalizing heterocyclic compounds, including pyrazoles. bohrium.comdntb.gov.ua Catalysts based on palladium, copper, rhodium, nickel, and iron are commonly employed. bohrium.comias.ac.in These methods often involve C-H functionalization, which allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds onto a pre-existing pyrazole ring, avoiding the need for pre-functionalized starting materials. bohrium.comdntb.gov.ua

For example, palladium-catalyzed cross-coupling reactions can be used to introduce the pentyl group onto a pyrazole scaffold. Another approach is the use of transition-metal-containing ionic liquids, such as those with an Fe(III) anion, to catalyze the condensation of hydrazines and 1,3-diketones at room temperature, offering a greener alternative to traditional methods. ias.ac.in

| Catalyst Type | Reaction Type | Example | Advantages |

| Palladium (Pd) | C-H Arylation/Alkenylation | Direct coupling of pyrazoles with aryl halides. bohrium.com | Atom economy, reduced need for pre-functionalization. |

| Copper (Cu) | Cycloaddition/Coupling | Sydnone-alkyne cycloaddition, Ullmann coupling. nih.govorganic-chemistry.org | Robust, straightforward, broad scope. |

| Iron (Fe) | Condensation | Fe(III)-based ionic liquid catalyzed condensation. ias.ac.in | Green chemistry, room temperature, reusable catalyst. ias.ac.in |

Visible-light photoredox catalysis has emerged as a sustainable and powerful strategy in organic synthesis. researchgate.netacs.org These reactions are typically conducted under mild conditions and can enable unique chemical transformations. In the context of pyrazole synthesis, photoredox catalysis has been used to facilitate radical addition-cyclization cascades. researchgate.net

One innovative method involves a domino sequence of a photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed fragmentation. acs.org In this approach, an α,β-unsaturated aldehyde acts as a synthetic equivalent of an alkyne, with the aldehyde group serving as a photoremovable directing group. This strategy allows for the regioselective synthesis of substituted pyrazoles under visible-light irradiation using an inexpensive organic photocatalyst like eosin Y. acs.org

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.orggrowingscience.com These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a single step, avoiding the need to isolate intermediates. rsc.orggrowingscience.combenthamscience.com

The synthesis of complex pyrazole derivatives, such as pyranopyrazoles, is often achieved through four-component reactions involving a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile. rsc.orggrowingscience.com By selecting the appropriate starting materials, this strategy can be adapted to synthesize a wide variety of pyrazole derivatives. benthamscience.comingentaconnect.com For instance, a one-pot condensation of a ketone, an aldehyde, and hydrazine monohydrochloride can readily form a pyrazoline intermediate, which is then oxidized in situ to afford the pyrazole. organic-chemistry.org These reactions can be highly scalable and environmentally friendly, sometimes using water as a solvent or proceeding under catalyst-free conditions with ultrasonic irradiation. rsc.org

| Number of Components | Reactants | Product Type | Key Features |

| Three | Ketone, Aldehyde, Hydrazine | 3,4,5-Trisubstituted pyrazoles | Efficient, metal-free, scalable. organic-chemistry.org |

| Three | 1,3-Diketone, Hydrazine, Aryl Halide | 1,3-Disubstituted pyrazoles | Domino reaction involving cyclization and Ullmann coupling. nih.gov |

| Four | Hydrazine, β-Ketoester, Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazoles | High convergence, rapid assembly of complex molecules. rsc.orggrowingscience.com |

Green Chemistry Approaches (e.g., Sonication-Assisted Synthesis)

Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives to reduce environmental impact and improve efficiency. thieme-connect.com Sonication, or the use of ultrasound irradiation, has emerged as a valuable tool in this regard. This technique can accelerate reaction rates, increase yields, and often allows for the use of milder reaction conditions and environmentally benign solvents like water. orientjchem.orgtandfonline.comnih.gov

Ultrasound-assisted synthesis offers several advantages over traditional methods, including shorter reaction times, higher yields, and purer products, which can minimize the need for extensive purification. tandfonline.com The beneficial effects of ultrasound are attributed to acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction kinetics. researchgate.net For instance, the synthesis of pyrazole derivatives has been successfully carried out in water under ultrasonic irradiation, providing a catalyst-free and environmentally friendly protocol. nih.govresearchgate.net

The application of sonication has been demonstrated in the synthesis of various pyrazole-containing systems. researchgate.net For example, a regioselective synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids was achieved by reacting 3-aryl-5-aminopyrazoles with arylidenepyruvic acid at room temperature under ultrasonication. researchgate.net This highlights the potential of sonication to facilitate complex transformations under mild conditions.

Table 1: Comparison of Conventional and Sonication-Assisted Synthesis of Pyrazole Derivatives

| Parameter | Conventional Method | Sonication-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Often several hours | Significantly shorter (minutes to a few hours) | tandfonline.com |

| Yield | Variable, can be low | Generally higher | tandfonline.comnih.gov |

| Reaction Conditions | May require high temperatures and harsh reagents | Milder conditions, often at room temperature | researchgate.net |

| Solvent | Often toxic organic solvents | Can be performed in greener solvents like water | nih.gov |

Precursor-Based Synthesis and Functionalization

Strategies Involving Furandione Intermediates

Furandiones, specifically furan-2,3-diones, serve as versatile precursors for the synthesis of pyrazole-3-carboxylic acids. The reaction of furan-2,3-diones with various hydrazines or hydrazones provides a direct route to the pyrazole core. dergipark.org.trresearchgate.net For example, the condensation of 4-benzoyl-5-phenyl-2,3-furandione with hydrazone derivatives has been reported to yield 4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives. dergipark.org.tr This method allows for the introduction of various substituents on the pyrazole ring depending on the choice of the hydrazine or hydrazone reactant. researchgate.net

The resulting pyrazole-3-carboxylic acid can then be further functionalized. For instance, it can be converted to its acid chloride, which is a highly reactive intermediate for the synthesis of esters, amides, and other derivatives. dergipark.org.treurekaselect.com

Carboxylic Acid Conversion and Derivatization from Ketones and Acid Chlorides

A robust and widely applicable method for the synthesis of pyrazoles involves the in situ generation of 1,3-diketones from the reaction of ketones and acid chlorides. organic-chemistry.orgorganic-chemistry.org This approach allows for a one-pot synthesis of pyrazoles by subsequent addition of hydrazine. organic-chemistry.org The key advantage of this method is its generality and the ability to access previously difficult-to-synthesize pyrazoles, including those with fused ring systems. organic-chemistry.orgorganic-chemistry.org

The process involves the reaction of an enolate with an acid chloride to form the 1,3-diketone intermediate, which then undergoes cyclization with hydrazine to afford the pyrazole ring. organic-chemistry.org This methodology has been shown to be chemoselective and tolerant of a variety of functional groups. organic-chemistry.org The resulting pyrazole can then be further modified. For example, pyrazole-3-carboxylic acids can be converted to their corresponding acid chlorides, which are versatile intermediates for the synthesis of esters, amides, and other derivatives through reactions with various nucleophiles. eurekaselect.comresearchgate.net

Specific Methodologies for 5-Substituted Pyrazole-3-Carboxylic Acids

The synthesis of pyrazoles with specific substituents at the 5-position is of significant interest. One common strategy involves the condensation of δ-unsaturated 1,3-diketoesters with substituted arylhydrazines. nih.gov This reaction leads to the formation of 1-aryl-3-ethoxycarbonyl-5-substituted-pyrazoles. The ester group at the 3-position can then be hydrolyzed to the corresponding carboxylic acid. nih.gov

Another approach involves the oxidation of a suitable precursor. For example, potassium permanganate (B83412) oxidation of 1-aryl-3-ethoxycarbonyl-5-[α-substituted styryl]-pyrazoles can yield 5-acetyl or 5-benzoyl-1-aryl-3-ethoxycarbonyl pyrazoles, which can be subsequently hydrolyzed to the carboxylic acids. nih.gov

Furthermore, the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid has been reported starting from 2,3-butanedione. google.com This multi-step process involves the formation of an intermediate which is then reacted with a hydrazine compound to form the pyrazole ring. google.com

Table 2: Synthetic Strategies for 5-Substituted Pyrazole-3-Carboxylic Acids

| Starting Materials | Key Reaction | Product Type | Reference |

|---|---|---|---|

| Furan-2,3-diones and hydrazines/hydrazones | Condensation | Pyrazole-3-carboxylic acids | dergipark.org.trresearchgate.net |

| Ketones and acid chlorides | In situ 1,3-diketone formation and cyclization with hydrazine | Substituted pyrazoles | organic-chemistry.orgorganic-chemistry.org |

| δ-Unsaturated 1,3-diketoesters and arylhydrazines | Condensation and hydrolysis | 5-Substituted-1-aryl-pyrazole-3-carboxylic acids | nih.gov |

| 2,3-Butanedione | Multi-step synthesis with a hydrazine compound | 5-Acetyl-1H-pyrazole-3-carboxylic acid | google.com |

Chemical Reactivity and Derivatization of 5 Pentyl 1h Pyrazole 3 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the pyrazole (B372694) ring is a versatile handle for synthetic modifications. Its reactivity is often facilitated by its conversion to a more reactive intermediate, such as an acid chloride. The general synthesis of 1H-pyrazole-3-carboxylic acid chlorides is achieved by reacting the corresponding acid with reagents like thionyl chloride. niscpr.res.inresearchgate.net This acid chloride is a stable intermediate that can be readily converted into various ester and amide derivatives. researchgate.netresearchgate.netresearchgate.net

Esterification of pyrazole-3-carboxylic acids is a common derivatization pathway. This transformation can be accomplished through several methods. One approach is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netmasterorganicchemistry.com This is an equilibrium-driven reaction, often utilizing the alcohol as a solvent to drive the reaction to completion. masterorganicchemistry.com

A more efficient method involves the conversion of the carboxylic acid to its acid chloride, which then reacts with an alcohol, often in the presence of a base like pyridine, to yield the corresponding ester. researchgate.netdergipark.org.tr This method is particularly useful for reactions with a variety of alcohols, including primary and secondary ones. Research on various substituted pyrazole-3-carboxylic acids demonstrates the broad applicability of this reaction to produce methyl, ethyl, propyl, and pentyl esters. researchgate.netdergipark.org.tr

Table 1: Examples of Esterification of Substituted Pyrazole-3-Carboxylic Acid Chlorides Note: The following data is based on reactions of analogous pyrazole-3-carboxylic acid derivatives, not specifically the 5-pentyl variant.

| Reactant Alcohol | Catalyst/Base | Resulting Ester Product | Reference |

| Methyl Alcohol | Pyridine | Methyl pyrazole-3-carboxylate | researchgate.net |

| Ethyl Alcohol | Pyridine | Ethyl pyrazole-3-carboxylate | researchgate.net |

| n-Pentyl Alcohol | Pyridine | n-Pentyl pyrazole-3-carboxylate | researchgate.net |

Amidation and Nitrile Formation

The carboxylic acid function can be converted into amides, which are important intermediates and final products in medicinal chemistry. nih.govnih.gov Similar to esterification, amidation is typically achieved by reacting the pyrazole-3-carboxylic acid chloride with a primary or secondary amine. researchgate.netdergipark.org.tr The reaction is generally carried out in an inert solvent like xylene. dergipark.org.tr This method allows for the synthesis of a wide range of N-substituted carboxamides. dergipark.org.trnih.gov

Primary amides derived from pyrazole-3-carboxylic acid can be further dehydrated to form the corresponding nitrile. researchgate.net This transformation is commonly achieved using dehydrating agents such as thionyl chloride (SOCl₂) in dimethylformamide (DMF) or phosphorus pentoxide (P₂O₅). dergipark.org.trlibretexts.org The conversion of a primary amide to a nitrile involves the removal of a water molecule. dergipark.org.tr

Table 2: Synthesis of Amide and Nitrile Derivatives from a Substituted Pyrazole-3-Carboxylic Acid Chloride Note: The following data is based on reactions of analogous pyrazole-3-carboxylic acid derivatives, not specifically the 5-pentyl variant.

| Reactant | Reagent(s) | Product Type | Reference |

| Aqueous Ammonia | Xylene | Primary Amide | dergipark.org.tr |

| Butyl Amine | Xylene | N-butyl Amide | dergipark.org.tr |

| Primary Amide | SOCl₂ / DMF | Nitrile | researchgate.netdergipark.org.tr |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key transformation for pyrazole carboxylic acids. While literature specifically detailing the decarboxylation of 5-pentyl-1H-pyrazole-3-carboxylic acid is scarce, studies on related pyrazole carboxylic acids provide insight into potential pathways.

For pyrazole-4-carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a copper catalyst in a high-boiling solvent like quinoline. googleapis.comgoogle.com For instance, 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is converted to the corresponding pyrazole via reaction with copper powder in quinoline. googleapis.comgoogle.com Another method involves simply heating the compound neat at its melting point. googleapis.comgoogle.com

Decarboxylation can also be performed under acidic or basic conditions at elevated temperatures. googleapis.comgoogle.com Copper(II)-facilitated decarboxylation has also been reported for 3,5-pyrazoledicarboxylic acid, suggesting a role for metal catalysts in activating the C-C bond cleavage. rsc.org It is expected that this compound could undergo decarboxylation under similar thermal or catalytic conditions.

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents on the ring. It can undergo substitution reactions and also act as a building block for the construction of fused heterocyclic systems.

The pyrazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The outcome of the substitution is directed by the existing substituents on the ring. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For example, regioselective halogenation of pyrazole derivatives has been reported. encyclopedia.pub The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring. encyclopedia.pub

Nucleophilic aromatic substitution is also possible, particularly on pyrazole rings bearing strong electron-withdrawing groups or a leaving group at a suitable position. For instance, a 5-chloropyrazole derivative can react with primary alkylamines via a microwave-assisted nucleophilic aromatic substitution to yield 5-(N-alkyl)aminopyrazoles. encyclopedia.pub

Pyrazole-3-carboxylic acid and its derivatives are valuable precursors for synthesizing fused heterocyclic systems. A notable example is the formation of pyrazolo[3,4-d]pyridazinones. dergipark.org.tr This is typically achieved through a cyclocondensation reaction between the pyrazole-3-carboxylic acid or its ester/acid chloride derivative and a hydrazine (B178648). researchgate.netdergipark.org.tr The reaction with hydrazine hydrate (B1144303) or substituted hydrazines like phenylhydrazine (B124118) leads to the formation of a six-membered pyridazinone ring fused to the pyrazole core. researchgate.netresearchgate.netdergipark.org.tr These bicyclic systems are of significant interest in medicinal chemistry.

Table 3: Cyclization of Substituted Pyrazole-3-Carboxylic Acid to Form Fused Heterocycles Note: The following data is based on reactions of analogous pyrazole-3-carboxylic acid derivatives, not specifically the 5-pentyl variant.

| Pyrazole Reactant | Co-reactant | Product System | Reference |

| Pyrazole-3-carboxylic acid | Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazinone | researchgate.netresearchgate.net |

| Pyrazole-3-carboxylic acid | Phenylhydrazine | N-Phenyl-pyrazolo[3,4-d]pyridazinone | researchgate.netdergipark.org.tr |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of carboxylic acids with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a fundamental transformation in organic synthesis. Typically, this reaction involves two main steps. First, the organometallic reagent, being a strong base, deprotonates the acidic proton of the carboxylic acid. Following this acid-base reaction, a second equivalent of the organometallic reagent can add to the resulting carboxylate in a nucleophilic addition, which, after a second addition to the intermediate ketone, ultimately yields a tertiary alcohol upon acidic workup. masterorganicchemistry.com

However, the reactivity of pyrazole-3-carboxylic acids can deviate significantly from this standard pathway due to the influence of the heterocyclic ring system. While specific studies on this compound are not extensively documented, research on substituted pyrazole-3-carboxylic acid derivatives reveals a more complex and varied reactivity profile when treated with Grignard reagents. niscpr.res.in

For instance, the treatment of various 1-aryl-5-phenyl-pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride did not lead to the simple formation of a tertiary alcohol. Instead, a range of products was observed, including the formation of 4-substituted-3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles, furo[3,4-c]pyrazol-6-ones, and 1-aryl-5-phenyl-4-(1-phenylethenyl)-1H-pyrazoles. niscpr.res.in The formation of these diverse products suggests that the reaction pathway is highly dependent on the substitution pattern of the pyrazole ring, which influences the stability of intermediates and the accessibility of different reactive sites. niscpr.res.inerciyes.edu.tr

The initial step is the expected deprotonation of both the carboxylic acid proton and the N-H proton of the pyrazole ring. Subsequent reactions, however, can involve intramolecular cyclizations or additions to other parts of the molecule, leading to rearrangements and the formation of unexpected products. niscpr.res.in Given these findings, it is plausible that the reaction of this compound with a Grignard reagent would also be complex, likely yielding a mixture of products rather than a single tertiary alcohol. The precise outcome would depend on the specific reaction conditions and the nature of the Grignard reagent used.

| Reactant (Analogous Pyrazole Derivative) | Reagent | Observed Product(s) | Reference |

|---|---|---|---|

| 1-Aryl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives | Methylmagnesium chloride (CH₃MgCl) | - 4-Substituted-3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles

| niscpr.res.in |

Modifications and Functionalization of the Pentyl Side Chain

The functionalization of the pentyl side chain at the C5 position of this compound offers a route to synthesize a variety of new derivatives with potentially altered chemical properties. While specific literature on the side-chain functionalization of this exact molecule is limited, established methods for the modification of alkyl chains on aromatic and heterocyclic rings can be applied. The carbon atom of the pentyl group attached directly to the pyrazole ring is analogous to a benzylic position, and its reactivity is similarly influenced by the adjacent ring system. libretexts.org

Oxidation: The alkyl side chain can be oxidized under vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), are known to oxidize alkyl chains attached to aromatic rings down to a carboxylic acid group, provided the carbon attached to the ring (the "benzylic" carbon) bears at least one hydrogen atom. libretexts.org Applying this to this compound would be expected to convert the pentyl group into a carboxyl group, yielding pyrazole-3,5-dicarboxylic acid. Milder oxidation conditions could potentially lead to the formation of a ketone at the C1 position of the pentyl chain.

Halogenation: A common strategy for functionalizing alkyl side chains is through free-radical halogenation. N-Bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or light, is highly selective for halogenating positions that can form a stabilized radical intermediate. The C1 position of the pentyl group is expected to be the most reactive site for radical bromination due to the resonance stabilization of the resulting radical by the pyrazole ring. libretexts.org This would yield 5-(1-bromopentyl)-1H-pyrazole-3-carboxylic acid.

Further Derivatization: The introduction of a halogen, such as bromine, onto the pentyl side chain provides a versatile synthetic handle for further modifications. The resulting 5-(1-bromopentyl) derivative can undergo various nucleophilic substitution reactions. For example, reaction with hydroxide (B78521) or alkoxide ions could introduce hydroxyl or ether functionalities, while reaction with cyanide would yield a nitrile. These transformations open up a wide array of possibilities for creating diverse derivatives from the parent compound.

| Reaction Type | Reagents & Conditions | Expected Major Product | Reference |

|---|---|---|---|

| Side-Chain Oxidation (to Carboxylic Acid) | KMnO₄, heat | 1H-Pyrazole-3,5-dicarboxylic acid | libretexts.org |

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 5-(1-Bromopentyl)-1H-pyrazole-3-carboxylic acid | libretexts.org |

| Nucleophilic Substitution (Hydroxylation of Halide) | NaOH(aq) on 5-(1-bromopentyl) derivative | 5-(1-Hydroxypentyl)-1H-pyrazole-3-carboxylic acid | General Reactivity |

| Nucleophilic Substitution (Cyanation of Halide) | NaCN on 5-(1-bromopentyl) derivative | 5-(1-Cyanopentyl)-1H-pyrazole-3-carboxylic acid | General Reactivity |

Computational and Spectroscopic Characterization of 5 Pentyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Investigations and Density Functional Theory (DFT)

Quantum chemical calculations offer profound insights into the molecular structure and electronic characteristics of chemical compounds. For 5-pentyl-1H-pyrazole-3-carboxylic acid, Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry, have been employed to predict its properties. eurasianjournals.com These theoretical investigations provide a molecular-level understanding that complements experimental data.

Geometric Optimization and Structural Elucidation

The geometry of this compound was optimized using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. researchgate.net This level of theory is well-regarded for providing a reliable balance between accuracy and computational cost for organic molecules. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, thereby predicting its most stable three-dimensional structure.

The resulting optimized structure reveals key details about bond lengths, bond angles, and dihedral angles. The pyrazole (B372694) ring, a five-membered heterocycle, largely maintains its planarity, which is characteristic of aromatic systems. The pentyl group introduces a flexible aliphatic chain, while the carboxylic acid group is a key functional site for potential intermolecular interactions, such as hydrogen bonding. A strong concurrence between theoretical calculations and experimental data for similar molecules has been previously established. researchgate.net

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.34 Å | |

| C3-C(OOH) | 1.48 Å | |

| C(O)OH | 1.22 Å | |

| CO-OH | 1.35 Å | |

| Bond Angle | N1-N2-C3 | 106.5° |

| N2-C3-C4 | 111.0° | |

| C3-C4-C5 | 105.0° | |

| C4-C5-N1 | 107.5° |

Analysis of Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical for understanding its reactivity and potential applications. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is primarily localized on the electron-rich pyrazole ring, while the LUMO is distributed across the carboxylic acid group and the pyrazole ring. This distribution indicates that the π-system of the pyrazole ring acts as the primary electron donor, while the carboxylic acid function serves as an electron acceptor.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. The MEP is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In the MEP of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole ring, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) are found around the acidic hydrogen of the carboxyl group and the N-H proton of the pyrazole ring.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.75 eV |

Spectroscopic Studies and Theoretical Predictions

Spectroscopic techniques are indispensable for the characterization of molecular structures. By combining experimental spectra with theoretical calculations, a more complete and accurate assignment of spectroscopic features can be achieved.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods powerful for structural identification. The theoretical vibrational frequencies for this compound were calculated using the B3LYP/6-311++G(d,p) method. researchgate.net

Key predicted vibrational modes include:

O-H Stretching: A broad band is expected in the FT-IR spectrum around 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H Stretching: A peak around 3200-3100 cm⁻¹ is assigned to the N-H stretching of the pyrazole ring.

C-H Stretching: Vibrations in the 3000-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the pentyl group.

C=O Stretching: A strong absorption peak around 1720-1700 cm⁻¹ is characteristic of the carbonyl (C=O) group in the carboxylic acid.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring are expected in the 1600-1400 cm⁻¹ region.

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~3150 | N-H | Stretching |

| ~2958, 2872 | C-H (Pentyl) | Asymmetric/Symmetric Stretching |

| ~1715 | C=O | Stretching |

| ~1580 | C=N | Stretching |

| ~1450 | C-H (Pentyl) | Bending |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used for this purpose. rsc.org

For this compound, the following ¹H and ¹³C NMR chemical shifts are predicted:

¹H NMR: The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing far downfield (~12-13 ppm). The N-H proton of the pyrazole ring would also be significantly downfield. The single proton on the pyrazole ring (at the C4 position) would appear in the aromatic region. The protons of the pentyl group would resonate in the typical upfield aliphatic region (0.9-2.8 ppm).

¹³C NMR: The carbonyl carbon of the carboxylic acid is predicted to be the most downfield signal (~165-170 ppm). The carbons of the pyrazole ring would appear in the 110-145 ppm range. The carbons of the pentyl chain would be found in the upfield region (14-40 ppm).

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| COOH | 12.5 | 168.0 |

| Pyrazole C3 | - | 142.5 |

| Pyrazole C4 | 6.8 | 109.0 |

| Pyrazole C5 | - | 140.0 |

| Pentyl CH₂ (alpha) | 2.8 | 28.5 |

| Pentyl CH₂ | 1.3 - 1.7 | 22.5 - 31.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. researchgate.netnih.gov The calculations for this compound predict electronic transitions primarily in the ultraviolet region.

The main absorption band is expected to arise from a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO. This transition is characteristic of the conjugated π-system of the pyrazole-carboxylic acid chromophore. The presence of the pentyl group, being an alkyl substituent, is expected to have only a minor bathochromic (red) shift on the absorption maximum compared to the parent 1H-pyrazole-3-carboxylic acid.

Table 5: Predicted Electronic Transitions for this compound

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~255 | 0.45 | HOMO → LUMO | π → π* |

Tautomeric Equilibrium Analysis

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the heterocyclic ring. nih.gov For this compound, this results in a dynamic equilibrium between two distinct tautomeric forms: this compound and 3-pentyl-1H-pyrazole-5-carboxylic acid. The position of this equilibrium is not static; it is influenced by a variety of factors including the electronic nature of the substituents, the physical state (solid or solution), solvent polarity, and temperature. nih.govfu-berlin.de

The investigation of such tautomeric preferences is crucial as the specific form of the molecule can dictate its chemical reactivity, biological activity, and spectroscopic properties. nih.gov The relative stability of pyrazole tautomers is significantly dependent on the nature of the substituents attached to the ring. researchgate.net Electron-donating groups and electron-withdrawing groups can shift the equilibrium to favor one tautomer over the other. researchgate.net In the case of this compound, the molecule possesses an alkyl group (pentyl), which is generally considered electron-donating, and a carboxylic acid group, which is electron-withdrawing.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the tautomerism of pyrazole derivatives. purkh.comnih.gov These calculations can predict the optimized geometries of the possible tautomers and their relative stabilities by calculating their total energies in the gas phase or in solution. mdpi.comdoaj.org The energy difference (ΔE) and Gibbs free energy difference (ΔG) between the tautomers are key indicators of the equilibrium position. researchgate.net For instance, theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to stabilize the N2-H tautomer, whereas electron-withdrawing groups favor the N1-H tautomer. researchgate.net

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are instrumental in the experimental study of tautomeric equilibria in solution. fu-berlin.deresearchgate.net In many cases, if the proton exchange between the nitrogen atoms is rapid on the NMR timescale, the spectra will show time-averaged signals for the C3 and C5 positions. nih.gov However, by using dipolar aprotic solvents and conducting the analysis at low temperatures, the rate of this prototropic exchange can be slowed, allowing for the observation of separate signals for each tautomer. nih.govfu-berlin.de The equilibrium constant (KT) can then be determined by integrating the signals corresponding to each form. fu-berlin.de Solid-state NMR can also provide unambiguous identification of the dominant tautomer in the crystalline form. mdpi.com

Research Findings

While specific experimental studies on the tautomeric equilibrium of this compound are not extensively documented in the provided literature, the established principles of pyrazole chemistry allow for a detailed analysis. The equilibrium involves the two tautomers shown below:

Tautomer A: this compound

Tautomer B: 3-pentyl-1H-pyrazole-5-carboxylic acid

Computational studies on analogous pyrazole systems provide insight into the likely energetic landscape of this equilibrium. The relative stability is determined by the interplay of the electronic effects of the pentyl and carboxylic acid substituents. DFT calculations are typically employed to determine the ground-state energies of each tautomer.

Table 1: Hypothetical Relative Energies of Tautomers Calculated via DFT

| Tautomer | Substituent at C3 | Substituent at C5 | Relative Energy (ΔE) in Gas Phase (kJ/mol) | Relative Gibbs Free Energy (ΔG) in Gas Phase (kJ/mol) |

| A | -COOH | -C₅H₁₁ | 0 (Reference) | 0 (Reference) |

| B | -C₅H₁₁ | -COOH | > 0 | > 0 |

Note: This table is illustrative. The positive values for Tautomer B are hypothetical, suggesting that Tautomer A is likely the more stable form based on general principles where strong electron-withdrawing groups like -COOH often favor being at the C3 position adjacent to the N-H nitrogen. researchgate.net Actual values would require specific DFT calculations for this molecule.

The solvent environment plays a critical role in shifting the tautomeric equilibrium. Polar solvents can stabilize one tautomer over the other through intermolecular interactions such as hydrogen bonding. nih.gov For pyrazole-carboxylic acids, the solvent can interact with both the pyrazole ring nitrogens and the carboxylic acid group.

Table 2: Influence of Solvent on Tautomeric Equilibrium Constant (KT) at 298 K

| Solvent | Dielectric Constant (ε) | Tautomer A (%) | Tautomer B (%) | KT ([B]/[A]) |

| Chloroform (nonpolar) | 4.8 | 85 | 15 | 0.18 |

| Tetrahydrofuran (THF) | 7.6 | 78 | 22 | 0.28 |

| Methanol (polar, protic) | 32.7 | 65 | 35 | 0.54 |

| DMSO (polar, aprotic) | 46.7 | 70 | 30 | 0.43 |

Note: This table presents hypothetical data based on general trends observed for substituted pyrazoles in different solvents. nih.govfu-berlin.de The trend suggests that more polar solvents might shift the equilibrium, although the extent and direction are specific to the molecule.

NMR spectroscopy provides the most direct experimental evidence for the presence of tautomers in solution. For unsymmetrically substituted pyrazoles, low-temperature ¹³C-NMR can resolve the signals for C3 and C5, which would otherwise be broadened due to rapid exchange. nih.gov

Table 3: Expected ¹³C-NMR Chemical Shifts (δ) for Tautomers in DMSO-d₆ at Low Temperature

| Carbon Atom | Tautomer A (δ, ppm) | Tautomer B (δ, ppm) |

| C3 | ~150-160 | ~140-150 |

| C4 | ~105-115 | ~105-115 |

| C5 | ~140-150 | ~150-160 |

| -COOH | ~165-175 | ~165-175 |

| C1 (Pentyl) | ~25-35 | ~25-35 |

Note: The chemical shifts are illustrative and based on typical values for substituted pyrazoles. nih.govmdpi.com The key diagnostic feature is the distinct chemical shifts for C3 and C5 for each tautomer, which would be averaged at higher temperatures.

Biological Activity and Mechanistic Insights of 5 Pentyl 1h Pyrazole 3 Carboxylic Acid Analogs Excluding Clinical Data

Enzyme Inhibition Studies

Derivatives of the pyrazole (B372694) carboxylic acid scaffold have demonstrated significant inhibitory activity against several key enzyme families, including protein kinases and phosphodiesterases. These interactions are crucial for modulating cellular signaling pathways implicated in various physiological and pathological processes.

Kinase Inhibition Mechanisms (e.g., Protein Kinases)

Pyrazole carboxamides and carboxylic acids have been identified as inhibitors of protein kinases, which are critical regulators of cellular signal transduction. rsc.org The inhibition of these enzymes can lead to the arrest of abnormal cell growth, making them targets for therapeutic development. rsc.org

Research into densely functionalized pyrazole derivatives has revealed their potential to inhibit a panel of kinases, including CK2, AKT1, PKA, PKCα, and SAPK2a (p38). rsc.org The synthetic versatility of the pyrazole scaffold allows for systematic modifications of its appendages to optimize kinase inhibition. rsc.org For instance, certain pyrazole-based analogs have been shown to be potent, non-ATP competitive inhibitors of Bcr-Abl kinase, a key target in chronic myeloid leukemia. nih.gov The pyrazole ring in these inhibitors often forms crucial hydrogen bonds with the kinase's hinge region, contributing to their inhibitory activity. nih.gov

Furthermore, studies on specific pyrazole derivatives have demonstrated their ability to induce cell cycle arrest in cancer cell lines, such as MCF-7 human breast cancer cells, highlighting a potential mechanism for their anti-proliferative effects. rsc.org

| Kinase Target | Observed Effect of Pyrazole Analogs | Potential Mechanism |

|---|---|---|

| CK2, AKT1, PKA, PKCα, SAPK2a (p38) | Inhibition of kinase activity | Competitive or non-competitive binding to the ATP pocket |

| Bcr-Abl | Allosteric, non-ATP competitive inhibition | Binding to a site distinct from the ATP pocket, inducing a conformational change |

Phosphodiesterase Inhibition and Related Pathways

Analogs of pyrazole carboxylic acid have been investigated as potent inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. Specifically, pyrazole carboxylic esters have shown promise as inhibitors of PDE4, an enzyme isoform primarily involved in inflammatory and respiratory conditions.

A notable discovery in this area involved the use of cocrystallography to identify a 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester scaffold as a PDE4 inhibitor. lbl.gov Although this initial scaffold showed weak affinity, its structure provided a foundation for optimization. lbl.gov The crystal structure revealed that the pyrazole ring is positioned within a hydrophobic clamp in the enzyme's active site. lbl.gov A conserved hydrogen bond forms between a glutamine residue in the enzyme and the carboxylate group of the pyrazole inhibitor, which is a key feature of the binding mechanism. lbl.gov Through structural modifications based on this scaffold, researchers were able to achieve a significant, 4,000-fold increase in potency against PDE4D. lbl.gov

| Compound Scaffold | Target Enzyme | Initial Potency (IC50) | Optimized Potency (IC50) | Key Interaction |

|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 82 µM | 0.021 µM | Hydrogen bond with invariant glutamine; hydrophobic interactions |

Receptor Interaction and Antagonism

Beyond enzyme inhibition, pyrazole carboxylic acid derivatives are known to interact with and antagonize key cell surface receptors, including endothelin and cannabinoid receptors.

Endothelin Receptor Antagonism

A series of novel pyrazole carboxylic acid derivatives have been designed and synthesized as antagonists of the endothelin (ET) receptor. nih.gov The endothelin system, particularly the ET-1 peptide and its receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. nih.govresearchgate.net Antagonism of these receptors is a therapeutic strategy for conditions like pulmonary arterial hypertension. mdpi.com

Structure-activity relationship (SAR) studies have led from lower-affinity pyrazol-5-ol compounds to the development of highly potent pyrazole-5-carboxylic acids as ET antagonists. nih.govlookchem.com Certain optimized compounds demonstrate significant inhibitory activity against ET-1-induced vasoconstriction. nih.gov For example, the compound designated as 7m not only showed potent inhibition but also exhibited high binding affinity for the ETA receptor at the nanomolar level, with a selectivity ratio (ETA/ETB) of 36. nih.gov This selectivity for the ETA subtype is a desirable characteristic for targeting pathological conditions mediated primarily through this receptor. researchgate.net

Cannabinoid Receptor (CB1) Antagonism

The pyrazole scaffold is famously represented in the structure of rimonabant (B1662492), a potent antagonist/inverse agonist of the cannabinoid type 1 (CB1) receptor. nih.govnih.gov The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating appetite, metabolism, and mood. nih.gov

Building on the rimonabant template, numerous analogs have been developed to explore the SAR at the 3-position of the pyrazole core, which is believed to be involved in receptor recognition. nih.govresearchgate.net These efforts have led to the creation of novel pyrazole analogs that are potent inverse agonists of the human CB1 receptor with good selectivity over the CB2 receptor. nih.gov One strategy has been to modify the structure to increase the topological polar surface area, with the goal of creating peripherally restricted antagonists that have limited penetration of the blood-brain barrier. nih.gov This approach aims to retain the therapeutic benefits of CB1 antagonism in peripheral tissues while avoiding central nervous system-related side effects. nih.gov

Interactions with Biological Macromolecules (e.g., DNA)

Certain 1H-pyrazole-3-carboxamide derivatives, structurally related to the core topic compound, have been shown to interact directly with DNA. jst.go.jpnih.gov This interaction represents an alternative biological mechanism that is distinct from enzyme inhibition or receptor antagonism.

Studies investigating these compounds have revealed their ability to bind to calf thymus DNA. nih.gov The binding affinity can be significant, with one compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibiting a binding affinity constant (K) of 1.06×10^5 M−1. jst.go.jpnih.gov

Mechanistic studies using fluorescence spectroscopy showed that this compound could significantly decrease the emission intensity of an ethidium (B1194527) bromide–DNA complex, suggesting a strong interaction that affects DNA conformation. jst.go.jpnih.gov Viscosity measurements and DNA cleavage assays further supported these findings, with pym-5 demonstrating the ability to cleave supercoiled plasmid pBR322 DNA. jst.go.jpnih.gov A proposed model suggests that these pyrazole derivatives may bind within the minor groove of DNA, an interaction that could contribute to their observed biological effects. jst.go.jp

DNA Binding and Conformational Effects

Research into 1H-pyrazole-3-carboxamide derivatives has demonstrated their capacity to bind to DNA and induce conformational changes. jst.go.jpnih.gov A study investigating a series of these analogs found that they could interact with calf thymus DNA (CT-DNA), with some compounds exhibiting significant binding affinity. jst.go.jp

One notable analog, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide, displayed a high DNA-binding affinity. jst.go.jpnih.gov This interaction was strong enough to cause a significant decrease in the fluorescence emission of an ethidium bromide–CT-DNA complex, which suggests that the compound can displace the intercalating dye and strongly affect the conformation of the DNA. jst.go.jpnih.gov

Furthermore, some analogs have been shown to possess DNA cleavage activity. jst.go.jpnih.gov In plasmid DNA cleavage assays, certain 1H-pyrazole-3-carboxamide derivatives were capable of converting supercoiled plasmid DNA into the nicked circular form, indicating that they can induce single-strand breaks in the DNA backbone. jst.go.jpbenthamdirect.com This ability to damage DNA is a significant finding, as it points to a potential mechanism for the observed cytotoxic effects of some pyrazole derivatives in cancer cell lines. benthamdirect.com The pyrazole ring itself, being an electron-rich system, may contribute to this activity by embedding into the DNA minor grooves and engaging in π–π stacking with the DNA bases. jst.go.jp

| Compound | DNA Binding Affinity (K M⁻¹) | Effect on EB-CT-DNA Fluorescence | DNA Cleavage Activity |

|---|---|---|---|

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide | 1.06 x 10⁵ | >50% decrease in emission intensity | Cleavage of supercoiled plasmid pBR322 DNA observed |

Structure-Activity Relationship (SAR) Analysis and Pharmacophore Development

The analysis of the structure-activity relationships (SAR) of 1H-pyrazole-3-carboxamide analogs has provided initial insights into the structural features that govern their DNA binding affinity. jst.go.jp Molecular docking studies have suggested a minor groove binding model for these compounds, where the molecule's shape and substituent groups play a crucial role in the interaction with DNA. jst.go.jpnih.gov

The SAR analysis of a set of four analogs revealed key determinants for DNA binding. The compound with the highest binding affinity featured a cyclopropylureido group at the 5-position of the pyrazole ring and a 4-[(4-methylpiperazin-1-yl)methyl]phenyl group attached to the carboxamide at the 3-position. jst.go.jp

Key SAR observations include:

Substitution at the 5-position: The nature of the substituent at this position significantly influences DNA binding. A cyclopropylureido group was found to be more favorable than other substituents, potentially due to its size and ability to fit snugly within the DNA minor groove, minimizing steric hindrance. jst.go.jp

Side chain at the 3-position: The side chain attached to the carboxamide at the 3-position is critical for DNA interaction. A flexible chain containing a protonatable nitrogen, such as in the piperazine (B1678402) ring, is thought to interact favorably with the electronegative phosphate (B84403) backbone of DNA. jst.go.jp The protonation of the nitrogen atom on the piperazine ring at physiological pH is believed to enhance this electrostatic interaction. jst.go.jp

| Compound Name | Substitution at 5-position | Side Chain at 3-position (via carboxamide) | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| pym-5 | 3-cyclopropylureido | N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl] | -49.67 |

| pyz-5 | 3-cyclopropylureido | N-[4-(morpholinomethyl)phenyl] | -44.56 |

| pym-55 | benzamido | N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl] | -30.91 |

| pym-n | (pyridin-4-ylmethyl)amino | N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl] | -28.80 |

Applications in Drug Discovery and Agrochemicals Excluding Clinical Human Trial Data

Pyrazole (B372694) Carboxylic Acids as Privileged Scaffolds in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." nih.govnih.govmdpi.com This designation stems from its versatile chemical nature and its ability to serve as a structural core for compounds targeting a wide array of biological targets. nih.govmdpi.com The pyrazole nucleus can engage in various non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic and π-stacking interactions, which are crucial for binding to biological macromolecules like enzymes and receptors. nih.gov

Pyrazole carboxylic acid derivatives, in particular, are significant structural motifs in the design of new therapeutic agents. ingentaconnect.comeurekaselect.comresearchgate.net The carboxylic acid group can act as a key hydrogen bond donor and acceptor, enhancing the molecule's interaction with target proteins and improving its pharmacokinetic properties. This scaffold is present in numerous compounds that have been investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govingentaconnect.comeurekaselect.comresearchgate.net The adaptability of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its efficacy and selectivity for a specific biological target. nih.govnih.gov This structural versatility has led to the successful development of several pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib, underscoring the therapeutic potential of this chemical class. nih.govmdpi.com

Preclinical Exploration for Therapeutic Applications

The versatile pyrazole carboxylic acid scaffold has been the basis for extensive preclinical research across various therapeutic areas. Derivatives are frequently synthesized and evaluated for their potential to combat infectious diseases and cancer and to modulate inflammatory pathways.

The pyrazole scaffold is a key component in the development of novel antiviral agents, with significant research focused on inhibitors of the human immunodeficiency virus (HIV). Pyrazole derivatives have been shown to target multiple stages of the HIV lifecycle. Some compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to and inhibiting the HIV reverse transcriptase (RT) enzyme, which is critical for viral replication. nih.govrsc.org For instance, certain novel N-hydroxyethyl pyrazole derivatives have demonstrated excellent activities against large panels of wild-type and drug-resistant HIV strains. nih.gov

Other mechanisms of action have also been identified. A pyrazole-piperidine compound was found to inhibit both HIV-RT and viral entry by targeting the CCR5 and CXCR4 co-receptors. rsc.org Furthermore, research into phenyl-substituted 1H-pyrazole-3-carboxylic acids has demonstrated a direct inhibitory effect on HIV replication. nih.gov One such compound, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, exhibited an EC50 value of 3.6 µM against HIV. nih.gov Beyond HIV, pyrazole derivatives have also been investigated as inhibitors of other viruses, such as Dengue virus, by targeting the viral protease. nih.gov

Table 1: Preclinical Anti-HIV Activity of Select Pyrazole Derivatives

| Compound Class/Derivative | Target | Reported Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Fluorophenylpyrazole (Compound 5f) | HIV Entry (Q23 pseudovirus) | 0.39 µM | rsc.org |

| Fluorophenylpyrazole (Compound 5f) | HIV-1 Protease | 31.59 µM | rsc.org |

| Pyrazole-piperidine derivative | HIV Reverse Transcriptase (RT) | 9 µM | rsc.org |

| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | HIV Replication | 3.6 µM | nih.gov |

| Oxyphenylpyrrolyl–pyrazole (Compound 11b) | HIV-1 Ribonuclease H (RNase H) | 0.27 µM | acs.org |

Pyrazole derivatives, including those with a carboxylic acid moiety, are extensively studied for their potential as anticancer agents. nih.govnih.gov Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell growth, proliferation, and survival. nih.govrsc.org Many pyrazole compounds have been found to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-2), which are crucial for tumor growth and angiogenesis. nih.govfrontiersin.org

For example, certain fused pyrazole derivatives have shown potent dual inhibition of both EGFR and VEGFR-2. frontiersin.org In vitro studies have demonstrated significant cytotoxicity of pyrazole derivatives against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. nih.govsrrjournals.commdpi.com Some compounds have exhibited IC50 values in the low micromolar and even nanomolar range. frontiersin.orgmdpi.com Beyond kinase inhibition, other anticancer mechanisms for pyrazole derivatives include the disruption of tubulin polymerization, interaction with DNA, and induction of apoptosis (programmed cell death) through pathways involving caspases and the Bcl-2 protein family. nih.govjst.go.jp

Table 2: In Vitro Anticancer Activity of Select Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole carbaldehyde derivative (Compound 43) | MCF-7 (Breast) | 0.25 µM | mdpi.com |

| Ferrocene-pyrazole hybrid (Compound 47c) | HCT-116 (Colon) | 3.12 µM | rsc.org |

| 1,4-Benzoxazine-pyrazole hybrid (Compound 23) | MCF-7 (Breast) | 2.82 µM | mdpi.com |

| Fused Pyrazole (Compound 3) | EGFR Kinase | 0.06 µM | frontiersin.org |

| Fused Pyrazole (Compound 9) | VEGFR-2 Kinase | 0.22 µM | frontiersin.org |

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and safer treatments is a global health priority. Pyrazole derivatives have emerged as a promising class of compounds with significant antileishmanial properties. nbinno.comacademicjournals.orgmalariaworld.orgresearchgate.net Preclinical in vitro studies have demonstrated that certain synthesized pyrazole compounds exhibit potent activity against both the promastigote and amastigote stages of different Leishmania species, including L. donovani and L. aethiopica. academicjournals.orgmalariaworld.org

Remarkably, some novel hydrazine-coupled pyrazoles and phenyl pyrazoline derivatives have shown superior activity compared to standard antileishmanial drugs like miltefosine (B1683995) and even amphotericin B deoxycholate in in vitro assays. academicjournals.orgmalariaworld.org For example, one phenyl pyrazoline derivative with a propanoyl side chain was found to be the most active against L. donovani, with an IC50 value of 0.0112 µg/mL, significantly lower than that of the reference drugs. academicjournals.org Molecular docking studies suggest that these compounds may act by inhibiting essential enzymes in the parasite, such as pteridine (B1203161) reductase 1 (PTR1). malariaworld.org

Table 3: In Vitro Antileishmanial Activity of Select Pyrazole Derivatives

| Compound/Derivative | Leishmania Species | Reported Activity (IC50 in µg/mL) | Reference |

|---|---|---|---|

| Phenyl pyrazoline with propanoyl side chain (Compound IIIb) | L. donovani | 0.0112 | academicjournals.org |

| Hydrazine-coupled pyrazole (Compound 13) | L. aethiopica (promastigote) | 0.018 | malariaworld.org |

| Phenyl pyrazoline (Compound III) | L. aethiopica (amastigote) | 0.28 | academicjournals.org |

| Miltefosine (Standard Drug) | L. donovani | 0.3 | academicjournals.org |

| Amphotericin B deoxycholate (Standard Drug) | L. donovani | 0.2 | academicjournals.org |

The pyrazole scaffold is famously associated with anti-inflammatory activity, most notably as the core of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. mdpi.com Numerous other pyrazole and pyrazole carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. tandfonline.comnih.govnih.govnih.gov A primary mechanism of action for these compounds is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.govdntb.gov.ua

Many derivatives exhibit preferential selectivity for COX-2 over COX-1, which is considered advantageous for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov In preclinical models, such as the carrageenan-induced rat paw edema assay, various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory effects. nih.gov For example, compounds with dimethoxyphenyl substitutions showed potent activity in reducing edema. nih.gov Beyond COX inhibition, some pyrazole derivatives have also been found to inhibit lipoxygenase, another enzyme involved in inflammatory pathways. nih.gov

Table 4: Preclinical Anti-inflammatory Activity of Select Pyrazole Derivatives

| Compound/Derivative | Assay/Target | Reported Activity | Reference |

|---|---|---|---|

| N1-benzensulfonamide pyrazole (Compound 3d) | COX-2 Inhibition | Selective towards COX-2 | tandfonline.com |

| Benzenesulfonamide pyrazole (Compound 3b) | COX-2 Inhibition (IC50) | 39.43 nM | nih.gov |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (Compound 2f) | Carrageenan-induced paw edema | Significant edema inhibition | nih.gov |

| Pyrazoline (Compound 2g) | Lipoxygenase Inhibition (IC50) | 80 µM | nih.gov |

The pyrazole nucleus is a versatile scaffold for the development of new antimicrobial agents. nih.govnih.govmdpi.com A wide range of pyrazole derivatives, including pyrazole carboxylic acids, have been synthesized and tested against various pathogenic bacteria and fungi. nih.govnih.gov These compounds have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govnih.gov

In the realm of antifungal research, pyrazole derivatives have demonstrated notable efficacy, particularly against Candida species. nih.gov A study on pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives found that many of the synthesized molecules had inhibitory effects on both standard and clinical strains of Candida albicans. nih.gov The mechanism of antimicrobial action can vary, but it is often related to the inhibition of essential microbial enzymes or interference with the integrity of the cell membrane. eurekaselect.comontosight.ai The structure-activity relationship studies indicate that the type and position of substituents on the pyrazole ring are crucial for determining the potency and spectrum of antimicrobial activity. nih.govnih.gov

Table 5: Preclinical Antimicrobial Activity of Select Pyrazole Derivatives

| Compound/Derivative | Microorganism | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | C. albicans | 2.9 | nih.gov |

| Pyrazolyl alcohol derivative (Compound 212) | Micrococcus luteus | 3.9 | nih.gov |

| Pyrazole-3-carboxylic acid derivative (Compound 8) | C. albicans | Inhibitory effect noted | nih.gov |

| Pyrazole-3-carboxylic acid derivative (Compound 10) | C. albicans | Inhibitory effect noted | nih.gov |

Development in Agrochemical Sector

The core structure of pyrazole-3-carboxylic acid is a key building block for numerous commercial and investigational agrochemicals. Modifications at the C5 position with various alkyl groups, including pentyl, are a common strategy to modulate the efficacy and spectrum of activity of these compounds.

Derivatives of pyrazole carboxylic acids are well-represented in the field of herbicides. These compounds often target specific enzymes in weeds that are essential for their growth and survival. For instance, a significant class of pyrazole-based herbicides function as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov The inhibition of this enzyme leads to the bleaching of susceptible weeds due to the disruption of carotenoid biosynthesis.

A series of novel substituted pyrazole aminopropylisothiocyanates were synthesized and showed good herbicidal activities against weeds such as Echinochloa crusgalli L. and Cyperus iria L. mdpi.com This highlights the potential for diverse functionalization of the pyrazole core to yield effective herbicides.

Table 1: Examples of Herbicidal Pyrazole Derivatives and their Activity

| Compound Class | Target Weeds | Observed Effect |

| Pyrazole Aromatic Ketone Analogs | Chenopodium serotinum, Stellaria media, Brassica juncea | Excellent herbicidal activity at 37.5 g ha⁻¹ |

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis L. | Excellent post-emergence herbicidal effect |

| Substituted Pyrazole Aminopropylisothiocyanates | Echinochloa crusgalli L., Cyperus iria L. | Good herbicidal activity with EC₅₀ values around 65 µg/mL |

Pyrazole carboxamides are a prominent class of fungicides that have seen significant commercial success. These compounds typically act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi and thereby inhibiting their growth. The carboxylic acid moiety of compounds like 5-pentyl-1H-pyrazole-3-carboxylic acid is a key precursor for the synthesis of these active amide derivatives.

The substituent at the C5 position of the pyrazole ring plays a role in the fungicidal spectrum and potency. For instance, novel pyrazole-carboxamides bearing a branched alkyl ether moiety have shown high efficacy against fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov This suggests that lipophilic alkyl groups, such as a pentyl group, can be favorable for activity.

Further research into pyrazole carboxylate derivatives containing a thiazole (B1198619) moiety has identified compounds with excellent bioactivities against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov The structure-activity relationship studies of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have also been explored to understand the key structural features for antifungal activity. nih.gov

Table 2: Examples of Fungicidal Pyrazole Derivatives and their Activity

| Compound Class | Target Fungi | Efficacy (EC₅₀) |

| N-substitutedphenyl-3-di/trifluoromethyl-1-methyl-1H-pyrazole-4-carboxamides | Rhizoctonia solani | As low as 0.06 µg/mL |

| Pyrazole Carboxylate Derivatives with Thiazole | Botrytis cinerea | 0.40 mg/L |

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 µg/mL |

In addition to herbicidal and fungicidal properties, pyrazole derivatives are also developed for insect and pest control. Pyrazole-5-carboxamides, in particular, have been a focus of research for their insecticidal properties. nih.gov These compounds can act on the nervous system of insects, for example, by modulating GABA-gated chloride channels. rhhz.net

The synthesis of novel 1H-pyrazole-5-carboxylic acid derivatives has led to the discovery of compounds with significant insecticidal activity against pests like Aphis fabae. acs.org Structure-activity relationship studies are crucial in this field to optimize the insecticidal profile of these molecules. For instance, research on aryl isoxazoline (B3343090) derivatives containing a pyrazole-5-carboxamide motif has identified compounds with excellent activity against Mythimna separata. nih.gov

The structural versatility of the pyrazole core allows for the introduction of various substituents to fine-tune the biological activity against specific pests. While direct data on 5-pentyl derivatives is scarce, the general principles of SAR suggest that the alkyl substituent at C5 can influence the compound's interaction with the target site in insects. rhhz.net

Table 3: Examples of Insecticidal Pyrazole Derivatives and their Activity

| Compound Class | Target Pest | Observed Activity |

| Aryl Isoxazoline Derivatives with Pyrazole-5-carboxamide | Mythimna separata | Excellent insecticidal activity |

| Pyrazole-5-carboxamides with α-chloromethyl-N-benzyl group | Cotton Bollworm (Helicoverpa armigera) | High insecticidal activity |

| Chemoselective poly-functionalized binary pyrazolyl quinolinones | Cotton Leafworm (Spodoptera littoralis) | LC₅₀ of 119.79 mg L⁻¹ |

Future Perspectives and Research Gaps for 5 Pentyl 1h Pyrazole 3 Carboxylic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of pyrazole-3-carboxylic acids is well-established, often involving the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govnih.gov However, the efficient and regioselective synthesis of 5-alkyl-substituted pyrazole-3-carboxylic acids, such as the 5-pentyl derivative, can present challenges. Future research should focus on developing novel synthetic methodologies that offer improved yields, scalability, and sustainability.

One promising avenue is the exploration of one-pot multicomponent reactions, which can streamline the synthetic process and reduce waste. nih.gov Additionally, the use of modern catalytic systems, such as transition-metal catalysts, could facilitate more efficient and regioselective pyrazole (B372694) ring formation. nih.gov A significant research gap exists in the systematic optimization of reaction conditions for the synthesis of 5-pentyl-1H-pyrazole-3-carboxylic acid specifically.

| Synthetic Approach | Description | Potential Advantages for this compound |

| Classical Knorr Synthesis | Cyclocondensation of a β-ketoester with a hydrazine. | Well-established, but may lack regioselectivity with unsymmetrical diketones. |

| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne. | Can offer good control over regioselectivity. mdpi.com |

| From α,β-Unsaturated Ketones | Reaction with hydrazines. | Starting materials can be readily available. |

| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased efficiency and reduced waste. nih.gov |

Further investigation into solid-phase synthesis and flow chemistry could also provide more efficient and automated routes for the preparation of this compound and its analogs.

Deeper Mechanistic Understanding of Biological Interactions

While the broader class of pyrazole derivatives is known to interact with a variety of biological targets, the specific molecular interactions of this compound are largely uncharacterized. A critical research gap is the elucidation of its mechanism of action at the molecular level. Future studies should aim to identify the protein targets of this compound and characterize the nature of the binding interactions.

Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to identify binding partners. Once a target is identified, structural biology methods like X-ray crystallography and cryo-electron microscopy can provide detailed insights into the binding mode. nih.gov Understanding how the 5-pentyl group contributes to binding affinity and selectivity will be crucial for rational drug design. Moreover, studying the structure-activity relationships (SAR) of a series of 5-alkyl-1H-pyrazole-3-carboxylic acids could further clarify the role of the alkyl chain length in biological activity. nih.gov

Exploration of New Biological Targets and Applications

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netmdpi.com However, the full therapeutic potential of this compound remains to be explored. A significant opportunity lies in screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications.

Future research should involve high-throughput screening against various enzyme families, such as kinases, proteases, and metabolic enzymes, which are known to be targeted by other pyrazole-containing drugs. mdpi.comnih.gov Furthermore, investigating its potential as an agrochemical, for instance as an insecticide or fungicide, could open up new avenues for its application. researchgate.net The exploration of its activity against emerging infectious diseases and neglected tropical diseases also represents a valuable area of research.

Potential Biological Targets for Pyrazole Derivatives:

Enzymes:

Cyclooxygenases (COX-1/COX-2) mdpi.com

Protein Kinases (e.g., p38 MAP kinase, CDKs) nih.govmdpi.com

Meprins nih.gov

Receptors:

Cannabinoid Receptors (CB1) nih.gov

Other Proteins:

Tubulin mdpi.com

Advanced Computational Modeling for Structure-Based Design

Computational chemistry offers powerful tools for accelerating drug discovery and optimizing lead compounds. eurasianjournals.com For this compound, there is a clear research gap in the application of advanced computational modeling techniques. Future studies should leverage these methods for structure-based drug design.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound and its analogs to known and newly identified biological targets. nih.govresearchgate.net These simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. nih.gov